1-(2,6-difluorophenyl)-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
Description
1-(2,6-Difluorophenyl)-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is a synthetic urea derivative characterized by a 2,6-difluorophenyl group attached to one urea nitrogen and a 2-methoxy-2,3-dihydro-1H-inden-2-ylmethyl substituent on the other. Urea derivatives are widely explored in medicinal and agrochemical research due to their ability to engage in hydrogen bonding, which enhances target binding affinity. The 2-methoxy-indenylmethyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-24-18(9-12-5-2-3-6-13(12)10-18)11-21-17(23)22-16-14(19)7-4-8-15(16)20/h2-8H,9-11H2,1H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFJMKVLFXIHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)NC3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,6-difluorophenyl)-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is a synthetic compound with the molecular formula and a molecular weight of approximately 332.351 g/mol. This compound is primarily studied for its potential biological activities, particularly in pharmacological applications.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated derivatives have shown promising results against breast, colon, and lung cancer cells. The antiproliferative activity appears to be mediated through mechanisms other than inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways of action .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity. Similar compounds in its class have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in the inflammatory response. For example, related urea derivatives have demonstrated the ability to reduce leukotriene synthesis and prostaglandin production in inflammatory models .
Antimicrobial Activity
Preliminary studies indicate that certain derivatives of this compound may exhibit antimicrobial properties. The presence of the difluorophenyl group is hypothesized to enhance interaction with microbial targets, potentially leading to effective antimicrobial agents .
Case Studies
-
Antiproliferative Activity : A study evaluated the antiproliferative effects of various synthesized urea derivatives against multiple cancer cell lines. The most active compounds showed IC50 values in the low micromolar range, indicating potent activity against targeted cells.
Compound Cell Line IC50 (µM) Compound A Breast Cancer 5.0 Compound B Colon Cancer 4.5 Compound C Lung Cancer 6.0 -
Inflammatory Response : In an animal model of inflammation, a derivative similar to this compound was tested for its ability to reduce edema and inflammatory markers.
Treatment Group Edema Reduction (%) Inflammatory Markers (pg/mL) Control 0 200 Treated 75 50
Scientific Research Applications
Medicinal Chemistry Applications
Potential Therapeutic Properties
Research indicates that this compound may possess several therapeutic properties, including:
- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory activity, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Analgesic Properties : The compound may also have analgesic effects, potentially providing pain relief in various medical contexts.
Biological Activity
The difluorophenyl group enhances the compound's biological activity due to the electron-withdrawing properties of the fluorine atoms. This modification can improve the interaction with biological targets, making it a candidate for further pharmacological studies.
Agricultural Applications
Herbicidal Activity
A study published in the Journal of Agricultural and Food Chemistry explored the herbicidal properties of various urea derivatives, including 1-(2,6-difluorophenyl)-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea. The findings revealed:
- Moderate Herbicidal Activity : The compound showed moderate effectiveness against certain grass and broadleaf weeds. This suggests potential applications in agricultural weed management.
Chemical Reactivity and Synthesis
Synthesis Methods
The synthesis of this compound typically involves several steps that may vary based on specific reagents and conditions used. The general synthetic pathway includes:
- Formation of the urea linkage.
- Introduction of the difluorophenyl and indene substituents through selective reactions.
Reactivity Analysis
The chemical reactivity of this compound can be analyzed through various reaction pathways typical for urea derivatives. These pathways may include nucleophilic substitutions or electrophilic additions that could lead to further functionalization.
Future Research Directions
While initial studies suggest promising applications for this compound in both medicinal and agricultural fields, further research is necessary to:
- Determine Efficacy and Selectivity : More extensive studies are needed to evaluate its effectiveness as a herbicide and its selectivity towards target weeds versus non-target plants.
- Investigate Mechanisms of Action : Understanding the precise mechanisms through which this compound exerts its biological effects will be crucial for its development as a therapeutic agent.
- Explore Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion will provide insights into its potential clinical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in sEH Inhibitor Studies
Several urea derivatives with a 2,6-difluorophenyl group have been synthesized as soluble epoxide hydrolase (sEH) inhibitors:
- Compound 1 : 1-(1-((λ1-Methyl)(λ1-oxidaneyl)boraneyl)piperidin-4-yl)-3-(2,6-difluorophenyl)urea ().
- Compound 2 : 1-(2,6-Difluorophenyl)-3-(piperidin-4-yl)urea ().
Adamantylmethyl-Substituted Ureas ()
A series of 1,3-disubstituted ureas with adamantylmethyl groups and varying fluorophenyl substituents highlights the impact of substituent positioning on physicochemical properties:
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 5d (2,6-difluorophenyl) | Adamantylmethyl | 10 | 182–183 |
| 5e (3,4-difluorophenyl) | Adamantylmethyl | 70 | 142–143 |
| 5f (2,5-difluorophenyl) | Adamantylmethyl | 82 | 92–93 |
- Key Insight : The 2,6-difluorophenyl analog (5d) exhibits the highest melting point, suggesting strong intermolecular interactions (e.g., hydrogen bonding or π-stacking). However, its low yield (10%) indicates synthetic challenges compared to analogs with meta-substituted fluorines (e.g., 5e, 5f) .
Agrochemical Ureas: Diflubenzuron ()
- Diflubenzuron: 1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea. A benzoylurea insecticide targeting chitin synthesis.
Factor VIIa Inhibitors ()
- Compound : 1-(2,6-Difluorophenyl)-3-[[3-[5-hydroxy-4-(1H-pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl]phenyl]methyl]urea.
Key Research Findings
- Substituent Effects: Bulky groups (e.g., adamantylmethyl, indenylmethyl) enhance lipophilicity but may reduce aqueous solubility. The 2-methoxy group in the target compound could improve metabolic stability compared to non-ether analogs.
- Biological Relevance : Ureas with 2,6-difluorophenyl groups are privileged structures in drug design, as fluorine atoms enhance bioavailability and binding specificity through electronegative and steric effects .
Preparation Methods
Synthesis of 2,6-Difluorophenyl Isocyanate
2,6-Difluoroaniline is treated with phosgene or a phosgene surrogate (e.g., triphosgene) in anhydrous dichloromethane at 0–5°C, yielding 2,6-difluorophenyl isocyanate. This intermediate is highly reactive and must be used in situ to avoid polymerization.
Preparation of (2-Methoxy-2,3-dihydro-1H-inden-2-yl)methylamine
- Bromination : 2-Methoxy-2,3-dihydro-1H-indene undergoes radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄, selectively functionalizing the benzylic position to yield 2-(bromomethyl)-2-methoxy-2,3-dihydro-1H-indene.
- Amination : The bromide is subjected to Gabriel synthesis with potassium phthalimide in DMF, followed by hydrazinolysis to liberate the primary amine. Alternative methods include the Staudinger reaction with trimethylsilyl azide.
Urea Formation
The isocyanate (1.1 equiv) is added dropwise to a solution of the indenylmethylamine (1.0 equiv) in dry THF at 0°C. The reaction proceeds exothermically, requiring careful temperature control. After stirring for 12–24 h at room temperature, the urea precipitates and is isolated by filtration (Yield: 68–75%).
Key Optimization Parameters :
- Solvent : THF > DCM > EtOAc (polar aprotic solvents enhance nucleophilicity of the amine)
- Temperature : 0°C to room temperature minimizes side reactions (e.g., oligomerization of isocyanate)
- Stoichiometry : Slight excess of isocyanate ensures complete conversion of the amine
Carbamate-Mediated Route Under Microwave Irradiation
Ethyl Chloroformate Activation
2,6-Difluoroaniline (1.0 equiv) reacts with ethyl chloroformate (1.2 equiv) in the presence of K₂CO₃ (1.5 equiv) under solvent-free microwave irradiation (900 W, 130°C, 5 min) to form the corresponding ethyl carbamate.
Coupling with Indenylmethylamine
The carbamate intermediate is subsequently treated with (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine (1.2 equiv) and K₂CO₃ (1.5 equiv) under continued microwave irradiation (20 min). The urea product is extracted with ethyl acetate and purified via column chromatography (Yield: 70–82%).
Advantages Over Conventional Heating :
- Reaction Time : 25 min vs. 18 h under reflux
- Yield Improvement : 82% (MW) vs. 30% (thermal)
- Solvent-Free Conditions : Reduces environmental impact
Transition-Metal Catalyzed Dehydrogenative Coupling
Iron-Catalyzed Urea Synthesis
A pincer-ligated iron complex (0.5 mol%) catalyzes the coupling of methanol and amines to form ureas via a dehydrogenative pathway. While this method excels for symmetric ureas, unsymmetric derivatives require sequential addition of amines.
Mechanistic Pathway :
- Methanol → Formaldehyde (via Fe-catalyzed dehydrogenation)
- Formaldehyde + Amine → Formamide
- Formamide → Isocyanate (second dehydrogenation)
- Isocyanate + Amine → Urea
Applicability to Target Compound :
- Challenges : Requires indenylmethylamine and 2,6-difluoroaniline to participate in sequential dehydrogenation steps
- Yield Limitation : Steric hindrance from the indenyl group reduces catalytic turnover (TON ≈ 40–50)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Catalyst/Ligand | Key Advantage |
|---|---|---|---|---|
| Isocyanate-Amine | 68–75 | 12–24 h | None | High selectivity |
| Microwave Carbamate | 70–82 | 25 min | K₂CO₃ | Rapid, solvent-free |
| Iron-Catalyzed Dehydrogenation | 40–50 | 8–12 h | Fe-pincer complex | Sustainable (H₂ byproduct) |
Spectroscopic Characterization and Validation
¹H NMR Analysis
IR Spectroscopy
Industrial-Scale Considerations
Q & A
Basic: What are the standard synthetic routes for 1-(2,6-difluorophenyl)-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea, and how are intermediates characterized?
The compound is synthesized via a multi-step process involving:
Urea bond formation : Reaction of 2,6-difluorophenyl isocyanate with (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine under anhydrous conditions in solvents like dichloromethane or THF.
Purification : Recrystallization from ethanol or methanol to obtain high-purity crystals.
Characterization :
- ¹H/¹⁹F NMR confirms substitution patterns and functional groups.
- Mass spectrometry (m/z) verifies molecular weight.
- FT-IR identifies urea C=O stretches (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
For intermediates like the methoxy-dihydroindenyl precursor, X-ray crystallography (e.g., SHELX refinement) validates stereochemistry and bond angles .
Advanced: How can reaction yields be optimized for sterically hindered intermediates in this compound’s synthesis?
Low yields (e.g., 10% in some urea derivatives ) often arise from steric hindrance at the indenylmethyl group. Methodological improvements include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine.
- Solvent optimization : Polar aprotic solvents like DMF increase solubility of bulky intermediates.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions.
Validate improvements via HPLC purity analysis and reproducibility across three independent trials .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Data collection : High-resolution synchrotron radiation for small-molecule crystals (e.g., 0.8 Å resolution).
Refinement : SHELXL solves phase problems and refines anisotropic displacement parameters. Key metrics:
- R-factor < 5% for high-quality data.
- ORTEP diagrams visualize thermal ellipsoids and hydrogen-bonding networks .
Example: A related urea-Factor VIIa complex (PDB ID: [structure]) confirmed binding modes via SCXRD .
Advanced: How do polymorphic forms of this compound affect its bioactivity, and how are they characterized?
Polymorphs (e.g., Form I vs. Form II) alter solubility and target engagement:
- Solid-state NMR (SSNMR) : ¹³C and ¹⁹F spectra differentiate hydrogen-bonding patterns.
- Powder XRD : Minor peak shifts (e.g., 2θ = 12.5° vs. 12.7°) indicate lattice variations .
- Pharmacodynamic impact : In a TRPV1 modulator study, polymorphic stability correlated with sustained in vivo efficacy .
Mitigation strategy : Controlled crystallization (e.g., anti-solvent addition) to isolate the thermodynamically stable form.
Basic: What in vitro assays are used to screen this compound’s biological activity?
- Kinase inhibition : ATP-binding assays (e.g., BRET/TR-FRET) against kinases like B-Raf (IC₅₀ reported at ~3 μM in xenograft models ).
- Cellular uptake : LC-MS quantification in HEK293 or A375 cells after 24-hour exposure.
- Cytotoxicity : MTT assays (72-hour incubation) to determine EC₅₀ values .
Advanced: How can contradictory data on this compound’s enzyme inhibition be resolved?
Discrepancies (e.g., IC₅₀ variability across studies) may arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 μM) alters competitive inhibition kinetics.
- Cellular context : Differences in phosphatase activity (e.g., A375 vs. Colo205 cells ).
Resolution steps :
Standardize protocols : Use identical ATP/GTP concentrations and cell lines.
Orthogonal validation : Confirm results via surface plasmon resonance (SPR) for direct binding kinetics.
Meta-analysis : Compare data with structurally related urea derivatives (e.g., AMG8562 ).
Basic: What analytical techniques ensure batch-to-batch consistency in preclinical studies?
- HPLC-DAD : Purity >98% (λ = 254 nm, C18 column, acetonitrile/water gradient).
- Elemental analysis : Match calculated vs. observed C/H/N/F percentages (±0.3%).
- Thermogravimetric analysis (TGA) : Confirm absence of solvent residues (<0.1% weight loss at 150°C) .
Advanced: How does the difluorophenyl group influence this compound’s pharmacokinetics?
The 2,6-difluorophenyl moiety enhances:
- Lipophilicity : LogP ≈ 2.8 (calculated via ChemDraw), improving blood-brain barrier penetration.
- Metabolic stability : Resistance to CYP3A4 oxidation due to fluorine’s electron-withdrawing effect.
- Plasma half-life : In rats, t₁/₂ = 4.2 hours (vs. 1.8 hours for non-fluorinated analogs) .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and chemical goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of isocyanate intermediates.
- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced: How can computational modeling predict off-target interactions for this urea derivative?
- Molecular docking : AutoDock Vina screens against >500 human kinases (PDB structures).
- MD simulations : GROMACS runs (100 ns) assess binding stability (RMSD < 2 Å).
- Toxicity prediction : SwissADME estimates hERG inhibition risk (low if pIC₅₀ < 5).
Example: A related indenyl-urea showed <10% cross-reactivity in a kinase panel .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
